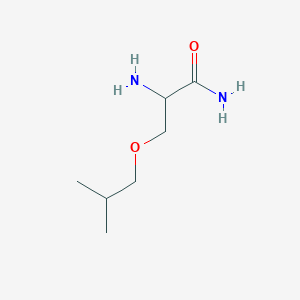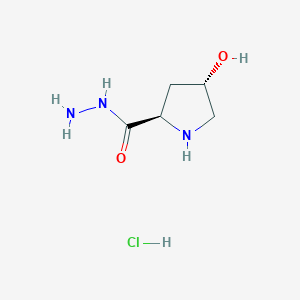
(2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride is a chiral compound with significant importance in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride typically involves the use of chiral starting materials and diastereoselective reactions. One common method includes the use of (2R,4S)-4-hydroxyproline as a precursor, which undergoes a series of chemical transformations to yield the desired compound. The reaction conditions often involve the use of protecting groups, selective reduction, and coupling reactions to achieve high diastereoselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups. The hydroxyl and carbohydrazide groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride: This compound has a similar structure but differs in the presence of a methyl ester group instead of a carbohydrazide group.
(2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride: This compound is similar but contains a carboxylic acid group instead of a carbohydrazide group.
Uniqueness
(2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and carbohydrazide groups allows for versatile chemical transformations and interactions with biological targets .
Propriétés
Formule moléculaire |
C5H12ClN3O2 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
(2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C5H11N3O2.ClH/c6-8-5(10)4-1-3(9)2-7-4;/h3-4,7,9H,1-2,6H2,(H,8,10);1H/t3-,4+;/m0./s1 |
Clé InChI |
UKDQRIYFRUVQEY-RFKZQXLXSA-N |
SMILES isomérique |
C1[C@@H](CN[C@H]1C(=O)NN)O.Cl |
SMILES canonique |
C1C(CNC1C(=O)NN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13476747.png)
![4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide hydrochloride](/img/structure/B13476749.png)


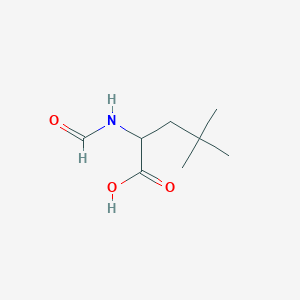

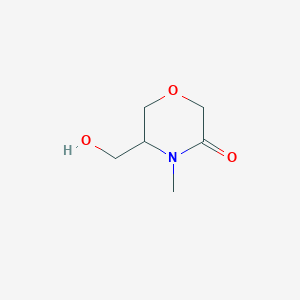


![tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate](/img/structure/B13476823.png)
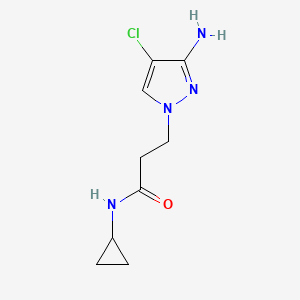
![(2,6-Dioxaspiro[4.5]decan-7-YL)methanamine](/img/structure/B13476832.png)

